molecular formula C10H12O B12573753 1-(4-Ethylphenyl)ethen-1-ol CAS No. 581799-86-2

1-(4-Ethylphenyl)ethen-1-ol

Cat. No.: B12573753
CAS No.: 581799-86-2
M. Wt: 148.20 g/mol
InChI Key: LBVCYCMJWSXQHU-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethen-1-ol is an organic compound with the molecular formula C10H14O. It is a derivative of phenylethanol, where the phenyl group is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)ethen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 1-(4-Ethylphenyl)ethanone

    Reduction: 1-(4-Ethylphenyl)ethane

    Substitution: 1-(4-Ethylphenyl)ethen-1-yl chloride

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(4-Ethylphenyl)ethen-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific alkyl substitution and the resulting chemical and physical properties.

Properties

CAS No.

581799-86-2

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-(4-ethylphenyl)ethenol

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7,11H,2-3H2,1H3

InChI Key

LBVCYCMJWSXQHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=C)O

Origin of Product

United States

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